1,2-Bis(2-methylbiphenyl-4-yl)-1,2-diphenylethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(2-methylbiphenyl-4-yl)-1,2-diphenylethane-1,2-diol is an organic compound characterized by its complex structure, which includes multiple aromatic rings and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-methylbiphenyl-4-yl)-1,2-diphenylethane-1,2-diol typically involves multi-step organic reactions. One common method includes the reaction of biphenyl derivatives with appropriate reagents to introduce the hydroxyl groups at the desired positions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(2-methylbiphenyl-4-yl)-1,2-diphenylethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(2-methylbiphenyl-4-yl)-1,2-diphenylethane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Bis(2-methylbiphenyl-4-yl)-1,2-diphenylethane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. The aromatic rings may also participate in π-π interactions, further modulating the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(2,6-dimethylphenylphosphino)ethane: A related compound with similar structural features but different functional groups.
Indole derivatives: Compounds with aromatic rings and potential biological activity, though structurally distinct from 1,2-Bis(2-methylbiphenyl-4-yl)-1,2-diphenylethane-1,2-diol.
Uniqueness
This compound is unique due to its specific arrangement of aromatic rings and hydroxyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
5467-26-5 |
---|---|
Molekularformel |
C40H34O2 |
Molekulargewicht |
546.7 g/mol |
IUPAC-Name |
1,2-bis(3-methyl-4-phenylphenyl)-1,2-diphenylethane-1,2-diol |
InChI |
InChI=1S/C40H34O2/c1-29-27-35(23-25-37(29)31-15-7-3-8-16-31)39(41,33-19-11-5-12-20-33)40(42,34-21-13-6-14-22-34)36-24-26-38(30(2)28-36)32-17-9-4-10-18-32/h3-28,41-42H,1-2H3 |
InChI-Schlüssel |
NZDIZNUOXCMRTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC(=C(C=C4)C5=CC=CC=C5)C)O)O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.